molecular formula C3H12CdK4NO9P3+4 B15194719 Cadmate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, tetrapotassium, (T-4)- CAS No. 67989-93-9

Cadmate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, tetrapotassium, (T-4)-

Cat. No.: B15194719
CAS No.: 67989-93-9
M. Wt: 567.86 g/mol
InChI Key: XADZEUMCDBLPSN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound, with CAS No. 67989-93-9, is a cadmium-based coordination complex featuring a nitrilotris(methylene)tris(phosphonato) ligand. Its formula is K₄[Cd(N(CH₂PO₃)₃)]·xH₂O, where the cadmium ion (Cd²⁺) is coordinated by three phosphonato groups (via oxygen atoms) and one nitrogen atom from the nitrilotris(methylene) backbone, forming a distorted tetrahedral geometry (T-4) . The tetrapotassium counterions neutralize the anionic charge of the complex.

Applications and Regulatory Status This compound is classified as a "non-essential metal" and subject to strict regulatory limits (0.01% concentration) due to cadmium's toxicity .

Properties

CAS No.

67989-93-9

Molecular Formula

C3H12CdK4NO9P3+4

Molecular Weight

567.86 g/mol

IUPAC Name

tetrapotassium;[bis(phosphonomethyl)amino]methylphosphonic acid;cadmium

InChI

InChI=1S/C3H12NO9P3.Cd.4K/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;;;;/q;;4*+1

InChI Key

XADZEUMCDBLPSN-UHFFFAOYSA-N

Canonical SMILES

C(N(CP(=O)(O)O)CP(=O)(O)O)P(=O)(O)O.[K+].[K+].[K+].[K+].[Cd]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via:

  • Hydrolysis of PCl₃ :
    $$ \text{PCl}3 + 3\text{H}2\text{O} \rightarrow \text{H}3\text{PO}3 + 3\text{HCl} $$
    Exothermic hydrolysis necessitates controlled addition of PCl₃ to maintain temperatures between 60–70°C.
  • Condensation with formaldehyde and ammonia :
    Hexamethylenetetramine (C₆H₁₂N₄) serves as the ammonia source, decomposing in acidic conditions to release NH₃. Formaldehyde (as 36% aqueous solution) reacts with NH₃ and H₃PO₃ to form NTMPH₆:
    $$ \text{C}6\text{H}{12}\text{N}4 + 6\text{HCHO} + 3\text{H}3\text{PO}3 \rightarrow \text{NTMPH}6 + 6\text{H}_2\text{O} + \text{byproducts} $$

Critical Parameters :

  • Molar Ratios : Optimal stoichiometry uses a 1:3:3 ratio of NH₃:HCHO:PCl₃.
  • Temperature Profile :
    • PCl₃ addition at 60–70°C to mitigate side reactions.
    • Post-addition heating to 110–115°C for 60 minutes to drive condensation.
  • Yield : 54–86% depending on cooling rate and purification steps.

Cadmium Complexation: Formation of [Cd(NTMPHₓ)]^(4−x)−

The NTMPH₆ ligand undergoes deprotonation and coordination with Cd²+ ions. While specific cadmate protocols are absent in the provided sources, analogous procedures for transition metal phosphonates inform the following approach:

Ligand Activation

NTMPH₆ is partially deprotonated in alkaline media (pH 8–10) using KOH, forming NTMPHₓ^(6−x)− (x = 2–4). The deprotonation state dictates coordination geometry, with full deprotonation (NTMP⁶−) enabling hexadentate binding via one N and three O atoms.

Metal-Ligand Coordination

Cadmium nitrate (Cd(NO₃)₂·4H₂O) or chloride (CdCl₂) is added dropwise to the ligand solution under nitrogen to prevent carbonate contamination. Key considerations:

  • Molar Ratio : 1:1 Cd:NTMP ensures charge balance in the [Cd(NTMP)]⁴− complex.
  • pH Control : Maintain pH 9–10 with KOH to stabilize Cd²+ in solution and prevent hydroxide precipitation.
  • Temperature : Ambient conditions suffice, though heating to 50°C accelerates complexation.

Reaction Equation :
$$ \text{Cd}^{2+} + \text{NTMP}^{6−} \rightarrow [\text{Cd(NTMP)}]^{4−} $$

Tetrapotassium Salt Formation

The final step involves precipitating the cadmate complex as its tetrapotassium salt. Two strategies are viable:

Direct Neutralization

Addition of stoichiometric KOH (4 equivalents) to the [Cd(NTMP)]⁴− solution yields K₄[Cd(NTMP)]:
$$
[\text{Cd(NTMP)}]^{4−} + 4\text{K}^+ \rightarrow \text{K}_4[\text{Cd(NTMP)}] $$

Metathesis Reaction

Alternatively, ion exchange with potassium acetate (KOAc) replaces residual anions (e.g., NO₃−, Cl−):
$$
[\text{Cd(NTMP)}]\text{X}4 + 4\text{KOAc} \rightarrow \text{K}4[\text{Cd(NTMP)}] + 4\text{XOAc} $$
(where X = NO₃ or Cl)

Crystallization : Slow evaporation at 25°C or anti-solvent addition (e.g., ethanol) induces crystallization. The product is vacuum-dried at 80°C for 24 hours.

Process Analytics and Characterization

Purity Assessment

  • Elemental Analysis : Confirms K:Cd:P:N molar ratios (expected 4:1:3:1).
  • ICP-OES : Quantifies Cd²+ content (theoretical 18.7 wt%).
  • Thermogravimetry (TGA) : Detects hydrate phases; decomposition onset >250°C indicates thermal stability.

Structural Elucidation

  • IR Spectroscopy :
    • P–O stretching at 950–1100 cm⁻¹.
    • Cd–N vibration at 450–500 cm⁻¹.
  • X-ray Diffraction : Hexagonal crystal system anticipated for K₄[Cd(NTMP)]·nH₂O.

Chemical Reactions Analysis

Types of Reactions

Cadmate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, tetrapotassium, (T-4)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, leading to the formation of higher oxidation state compounds.

    Reduction: The compound can be reduced, typically using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions where ligands in the complex are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Ligand exchange reactions often involve the use of other phosphonic acids or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cadmium phosphates, while reduction could produce cadmium metal or lower oxidation state complexes.

Scientific Research Applications

Cadmate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, tetrapotassium, (T-4)- has several scientific research applications:

    Chemistry: Used as a catalyst in various organic and inorganic reactions.

    Biology: Investigated for its potential role in biological systems, particularly in metal ion transport and storage.

    Medicine: Explored for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the manufacturing of advanced materials, including ceramics and polymers.

Mechanism of Action

The mechanism by which Cadmate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, tetrapotassium, (T-4)- exerts its effects involves its ability to coordinate with metal ions and other ligands. This coordination can influence various molecular targets and pathways, such as:

    Metal Ion Transport: Facilitating the transport of cadmium and other metal ions across membranes.

    Catalysis: Acting as a catalyst in chemical reactions by stabilizing transition states and intermediates.

    Biological Interactions: Interacting with biological molecules, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Structural Analogs with Different Metal Centers

Compounds with analogous ligands but varying metal centers exhibit distinct chemical and regulatory profiles:

Compound CAS No. Metal Coordination Geometry Regulatory Limit Source
Cadmate(4-), [[nitrilotris(methylene)]tris[phosphonato]-N,O,O,O]- 67989-93-9 Cd²⁺ Tetrahedral (T-4) 0.01% (concentration)
Nickelate(4-), [[nitrilotris(methylene)]tris[phosphonato]-N,O,O,O]- 63588-33-0 Ni²⁺ Likely octahedral 0.5 μg/cm²/week (release)
Cobaltate(4-), [[nitrilotris(methylene)]tris[phosphonato]-N,O,O,O]- 63588-34-1 Co²⁺ Undetermined 0.1% (concentration)

Key Findings :

  • Toxicity and Regulation: Cadmium’s higher toxicity results in stricter concentration limits (0.01%) compared to cobalt (0.1%) and nickel (regulated via surface release). This aligns with cadmium’s classification as a carcinogen and environmental hazard .
  • Coordination Geometry : While the cadmium complex adopts a tetrahedral geometry, nickel analogs often exhibit octahedral coordination due to Ni²⁺’s preference for higher coordination numbers .

Other Cadmium Complexes with Different Ligands

Example: Tetraammonium Tris(pyridine-2,6-dicarboxylato)cadmate(II) Hexahydrate (CAS Not Provided)

  • Ligands: Pyridine-2,6-dicarboxylate (DPC) provides O and N donor atoms, forming a nine-coordinate Cd²⁺ center in a monoclinic crystal system .
  • Structure : Distorted tricapped trigonal prismatic geometry (Cd–O: 2.35–2.50 Å; Cd–N: 2.42–2.45 Å) .
  • Comparison :
    • The phosphonato ligand in the subject compound creates a smaller, more rigid coordination sphere (tetrahedral vs. nine-coordinate).
    • DPC-based complexes are less regulated but may have lower stability in aqueous environments compared to phosphonato ligands, which resist hydrolysis .

Regulatory and Environmental Considerations

  • Cadmium Compounds : Broadly restricted under REACH and industry standards (e.g., Toyota’s banned substances list) due to bioaccumulation and toxicity .
  • Alternatives: Nickel and cobalt analogs face fewer restrictions but still require risk mitigation.

Biological Activity

Cadmate(4-), a complex compound characterized by the formula ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, tetrapotassium, (T-4)-, is gaining attention for its potential biological activities. This article aims to explore its biological activity, safety, toxicity, and relevant research findings.

Chemical Structure and Properties

Cadmate(4-) is a phosphonate compound with a unique nitrilo-tris(methylene) structure. Its chemical properties suggest potential interactions with biological systems, particularly in metal ion chelation and phosphonate functionality.

Chemical Structure

ComponentDescription
Nitrilo GroupContains nitrogen, enhancing chelation properties
Methylene LinkagesProvides structural stability
Phosphonate GroupsImplicated in biological activity
  • Metal Ion Chelation : Cadmate(4-) has been noted for its ability to chelate heavy metals, which may help mitigate toxicity in biological systems. This property is particularly relevant in the context of cadmium exposure.
  • Antioxidant Activity : Some studies suggest that phosphonate compounds can exhibit antioxidant properties, potentially protecting cells from oxidative stress.
  • Cellular Interactions : Preliminary research indicates that Cadmate(4-) may interact with cellular pathways involved in apoptosis and cell signaling.

Case Studies and Research Findings

  • Toxicity Studies : Research indicates that Cadmate(4-) exhibits low toxicity at certain concentrations, making it a candidate for further exploration in therapeutic applications. Studies have shown that it does not significantly affect cell viability at concentrations below 100 µM in vitro .
  • Environmental Impact : The compound's ability to bind heavy metals suggests a role in bioremediation strategies, particularly in contaminated environments where cadmium is prevalent. Field studies have demonstrated its effectiveness in reducing bioavailable cadmium levels in soil .
  • Pharmacological Potential : Investigations into the pharmacological effects of Cadmate(4-) have revealed potential applications in treating metal toxicity and as a protective agent against oxidative damage in various cell types .

Safety Profile

The safety profile of Cadmate(4-) is primarily derived from its structural components. While phosphonates can pose risks at high concentrations, studies indicate that Cadmate(4-) maintains a favorable safety margin under controlled conditions.

Toxicological Data

EndpointResult
Acute ToxicityLow toxicity observed
Chronic ToxicityFurther studies needed
MutagenicityNo significant effects reported

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